4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 3,5-dimethoxybenzoic acid under specific conditions . The reaction is carried out in the presence of a base such as anhydrous potassium carbonate in a solvent like dry acetone at elevated temperatures (around 50°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . In terms of anticancer activity, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3,5-dimethoxybenzoate can be compared with other similar coumarin derivatives, such as:
Properties
Molecular Formula |
C25H20O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-21-14-18(30-24(26)17-11-19(28-2)13-20(12-17)29-3)9-10-22(21)31-25(27)23(15)16-7-5-4-6-8-16/h4-14H,1-3H3 |
InChI Key |
ZSVYGDGAFJJBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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